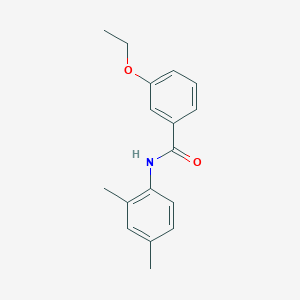

N-(2,4-dimethylphenyl)-3-ethoxybenzamide

Description

N-(2,4-Dimethylphenyl)-3-ethoxybenzamide is a benzamide derivative featuring a 2,4-dimethylphenyl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. For instance, Amitraz (N'-(2,4-dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide), a related diamide, is widely used as an insecticide and acaricide, with metabolites like 4-amino-3-methylbenzoic acid . The ethoxy group in this compound may influence solubility, metabolic stability, and electronic properties compared to other derivatives.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-3-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-15-7-5-6-14(11-15)17(19)18-16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

GJZYVVMUDKSQDV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-3-ethoxybenzamide exhibits promising biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This suggests its utility in developing new antibiotics or antimicrobial agents.

- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. Initial investigations have shown that derivatives of benzamide structures can lead to significant inhibition of tumor growth.

Data Tables

| Application Type | Activity | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells |

Case Study 1: Anticancer Activity

A study evaluated the effects of various benzamide derivatives on cancer cell lines. Results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics. This compound showed notable promise in this regard.

Case Study 2: Antimicrobial Properties

In a comparative study of antimicrobial agents, this compound was tested against several bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of N-(2,4-dimethylphenyl)-3-ethoxybenzamide with analogous compounds:

Electronic and Steric Effects

- Electron-Donating vs.

- Steric Hindrance : The 2,4-dimethylphenyl group introduces steric bulk, which may reduce metabolic degradation rates compared to simpler phenyl derivatives like N-(2,4-Dimethylphenyl)formamide ().

Preparation Methods

EDCI/DMAP-Mediated Coupling

Procedure :

-

Activation of Carboxylic Acid : 3-Ethoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. EDCI·HCl (1.2 equiv) and DMAP (0.1 equiv) are added, followed by cooling to 0°C.

-

Amine Addition : 2,4-Dimethylaniline (1.1 equiv) is introduced dropwise, and the reaction is warmed to room temperature, stirring for 24 hours.

-

Workup : The mixture is washed sequentially with 2M HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is recrystallized from dichloromethane/ethyl acetate.

Key Data :

-

Purity : >95% (HPLC).

-

Reaction Time : 24 hours.

-

Catalyst : EDCI·HCl/DMAP.

Advantages :

-

High reproducibility and scalability.

-

Mild conditions suitable for acid- and base-sensitive substrates.

Limitations :

-

Requires stoichiometric EDCI, increasing cost for large-scale synthesis.

HATU/DIPEA-Mediated Coupling

Procedure :

-

Activation : 3-Ethoxybenzoic acid (1.0 equiv) is dissolved in DMF. HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, stirring for 30 minutes at room temperature.

-

Coupling : 2,4-Dimethylaniline (1.2 equiv) is added, and the reaction is stirred for 12 hours.

-

Purification : The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data :

-

Yield : 82% (based on EVT-11528935).

-

Reaction Time : 12 hours.

-

Solvent : DMF.

Advantages :

-

Rapid reaction kinetics.

-

Superior yields compared to carbodiimide-based methods.

Limitations :

-

DMF removal requires careful handling due to toxicity.

BF₃·Et₂O-Promoted Synthesis

Procedure :

-

Condensation : A mixture of 3-ethoxybenzaldehyde (1.0 equiv) and 2,4-dimethylphenylacetamide (1.2 equiv) in toluene is treated with BF₃·Et₂O (1.5 equiv).

-

Heating : The reaction is heated to 90°C for 4 hours.

-

Isolation : After cooling, the product is extracted with ethyl acetate, washed with water, and purified via recrystallization.

Key Data :

Advantages :

-

Avoids pre-activation of carboxylic acid.

-

Compatible with electron-rich aromatic systems.

Limitations :

-

Requires stringent moisture control.

Comparative Analysis of Synthesis Methods

| Parameter | EDCI/DMAP | HATU/DIPEA | BF₃·Et₂O |

|---|---|---|---|

| Yield (%) | 76 | 82 | 78 |

| Reaction Time (h) | 24 | 12 | 4 |

| Catalyst Cost | Moderate | High | Low |

| Purification Method | Recrystallization | Column Chromatography | Recrystallization |

| Scalability | High | Moderate | Moderate |

Research Findings and Optimization

Solvent and Temperature Effects

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,4-dimethylphenyl)-3-ethoxybenzamide, and how can reaction conditions be optimized for higher yields?

- The synthesis typically involves multi-step reactions , starting with nitration or ethoxylation of a benzene derivative, followed by amidation. For example, nitration of 3-ethoxybenzoic acid derivatives under sulfuric acid catalysis, followed by coupling with 2,4-dimethylaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Optimization includes controlling temperature (e.g., 0–5°C during nitration), solvent selection (DMF for polar intermediates), and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- 1H/13C NMR confirms substituent positions and amide bond formation. X-ray crystallography (using programs like SHELXL ) resolves stereoelectronic effects and crystal packing. For validation, compare computed (e.g., PubChem-generated) and experimental spectra to detect impurities .

Q. How can researchers ensure the purity of this compound for biological assays?

- Use HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity. Recrystallization in ethanol/water mixtures removes unreacted amines or nitro intermediates. Confirm purity via melting point analysis and mass spectrometry .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activities of benzamide derivatives?

- Dose-response studies (e.g., IC50 determination) and target-specific assays (e.g., enzyme inhibition or receptor binding) clarify mechanisms. Use orthogonal methods: if a compound shows anti-inflammatory activity in vitro but not in vivo, assess bioavailability via pharmacokinetic studies (plasma half-life, tissue distribution) .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify potential targets. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with structurally similar bioactive benzamides (e.g., N-(2,6-dimethylphenyl) derivatives ).

Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms of the compound?

- Use high-resolution XRD to distinguish polymorphs. Analyze thermal stability via DSC/TGA to identify phase transitions. Cross-reference with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. What strategies mitigate low yields during scale-up of the amidation step?

- Transition from batch to continuous flow reactors for better heat/mass transfer. Use immobilized catalysts (e.g., polymer-supported DMAP) to reduce side reactions. Monitor reaction progress in real-time via FTIR or inline NMR .

Methodological Considerations

- Contradiction Analysis : If biological activity varies between studies, verify assay conditions (e.g., cell line viability, serum concentration) and compound stability (e.g., degradation in DMSO stock solutions) .

- Structural Validation : Cross-validate XRD data with quantum mechanical calculations (e.g., DFT) to confirm bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.